N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide
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Overview
Description
N-(2-Azabicyclo[221]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the pyrazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile intermediate in the synthesis of carbocyclic nucleosides.
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide: Another compound with a similar bicyclic structure.
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide is unique due to its combination of a bicyclic structure with a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C14H16N4O |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-5-10-4-9(12)6-15-10)13-8-18-3-1-2-11(18)7-16-13/h1-3,7-10,12,15H,4-6H2,(H,17,19) |
InChI Key |
JCVBBQKZIXKOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CN4C=CC=C4C=N3 |
Origin of Product |
United States |
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